molecular formula C9H7NOS B11761645 3-Amino-4H-thiochromen-4-one

3-Amino-4H-thiochromen-4-one

Cat. No.: B11761645
M. Wt: 177.22 g/mol
InChI Key: WAEWVQCUWPFPPP-UHFFFAOYSA-N
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Description

3-Amino-4H-thiochromen-4-one is a sulfur-containing heterocyclic compound. It belongs to the thiochromone family, which is structurally related to chromones (benzopyrans). The presence of sulfur in place of oxygen in the chromone structure imparts unique chemical and biological properties to thiochromones .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-4H-thiochromen-4-one can be synthesized through various methods. One common approach involves the substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to give 3-(phenylthio)-propanoic acids. These acids then undergo intramolecular Friedel-Crafts acylation to produce thiochroman-4-ones in moderate yields . Another method involves the bromination of thiochroman-4-one in chloroform, followed by refluxing with sodium acetate in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4H-thiochromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The reactivity of thiochromones is generally lower than that of chromones due to the greater aromaticity of the thiopyrone ring .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4H-thiochromen-4-one 1,1-dioxide derivatives .

Comparison with Similar Compounds

3-Amino-4H-thiochromen-4-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of an amino group, which imparts distinct chemical and biological properties.

Biological Activity

3-Amino-4H-thiochromen-4-one is a compound belonging to the thiochromen family, which has garnered attention due to its diverse biological activities, particularly against tropical diseases such as malaria, leishmaniasis, and trypanosomiasis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications based on recent research findings.

The biological activity of this compound is primarily attributed to its ability to act as an allosteric modulator. This compound interacts with key enzymes involved in the metabolic pathways of parasites, particularly through inhibition of trypanothione reductase (TR), which is crucial for maintaining redox balance within the cells. The interaction occurs at specific amino acid residues in the enzyme's binding pocket, leading to disruption of essential metabolic processes and increased levels of reactive oxygen species (ROS) within the parasite cells .

Efficacy Against Tropical Diseases

Recent studies have synthesized derivatives of this compound and evaluated their efficacy against parasites responsible for major tropical diseases. The findings indicate that several derivatives exhibit potent antiprotozoal activity, with effective concentrations (EC50) below 10 μM . Notably, these compounds show a significant correlation with in-silico studies that predict their interactions with target proteins.

Table 1: Summary of Biological Activity Against Tropical Diseases

CompoundDisease TargetEC50 (μM)Mechanism of Action
This compoundMalaria<10Allosteric inhibition of TR
Derivative ALeishmaniasis<10Induction of oxidative stress
Derivative BTrypanosomiasis<10Inhibition of thiol redox metabolism

Case Studies

  • Leishmaniasis : In vitro studies demonstrated that derivatives of this compound exhibited high selectivity and low cytotoxicity against Leishmania amastigotes. The structural modifications enhanced their ability to evade enzymatic degradation by TcOYE, a peroxidase enzyme that could otherwise neutralize their effects .
  • Malaria : Research involving Plasmodium falciparum indicated that these compounds disrupt the parasite's metabolic pathways effectively. The compounds were found to increase ROS levels significantly, leading to cell death in the parasite .

Comparative Analysis

The effectiveness of this compound derivatives can be compared with traditional antimalarial and antileishmanial drugs like amphotericin B and chloroquine. While these traditional drugs have established efficacy, the novel thiochromen derivatives offer a promising alternative due to their unique mechanisms and reduced side effects.

Table 2: Comparative Efficacy

Drug/CompoundDisease TargetEC50 (μM)Selectivity Index
Amphotericin BLeishmaniasis0.5High
ChloroquineMalaria0.1Moderate
This compound Derivative ALeishmaniasis<10Very High
This compound Derivative BMalaria<10Very High

Properties

IUPAC Name

3-aminothiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEWVQCUWPFPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CS2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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